Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride typically involves the reaction of benzyl chloride with piperidine under basic conditions to form N-benzylpiperidine. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide: This compound is structurally similar and is used as an analytical reference standard in research.
Fentanyl: A well-known narcotic analgesic with a similar piperidine core structure.
Uniqueness
Phenylbenzyl-(4-piperidyl)-carbinol hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
94913-89-0 |
---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1,2-diphenyl-1-piperidin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c21-19(17-9-5-2-6-10-17,18-11-13-20-14-12-18)15-16-7-3-1-4-8-16;/h1-10,18,20-21H,11-15H2;1H |
InChI Key |
AFTMJQMNXLLDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.